N-cyclohexyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of N-cyclohexyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of cyclohexylamine with a thiazolidine derivative under specific conditions. Various synthetic approaches, such as multicomponent reactions, click reactions, and green chemistry methods, have been employed to improve the selectivity, purity, and yield of the product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high efficiency and scalability .
Chemical Reactions Analysis
N-cyclohexyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate in the synthesis of complex organic molecules . In biology and medicine, it has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-cyclohexyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can be compared with other thiazolidine derivatives, such as 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide and 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and pharmacological properties .
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C11H17N3O2S/c12-11-14-10(16)8(17-11)6-9(15)13-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,13,15)(H2,12,14,16) |
InChI Key |
ZRCSYEWWILVEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
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